molecular formula C19H17F3N4O B6492056 1-(4-ethylphenyl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1326929-85-4

1-(4-ethylphenyl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492056
CAS No.: 1326929-85-4
M. Wt: 374.4 g/mol
InChI Key: JHVGVUSJWWBFNV-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide moiety linked to a benzyl group bearing a trifluoromethyl (CF₃) substituent. The ethyl group enhances lipophilicity, while the CF₃ group contributes to electron-withdrawing effects and metabolic stability. Its molecular weight is approximately 405.3 g/mol (calculated).

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c1-2-13-5-9-16(10-6-13)26-12-17(24-25-26)18(27)23-11-14-3-7-15(8-4-14)19(20,21)22/h3-10,12H,2,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGVUSJWWBFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and properties of analogous triazole-carboxamide derivatives:

Compound Name Triazole Substituent Benzyl Group Molecular Weight (g/mol) Key Properties
Target Compound 4-Ethylphenyl 4-(Trifluoromethyl)phenyl 405.3 High lipophilicity; CF₃ enhances metabolic stability and binding affinity
1-(3-Chlorophenyl)-N-{[4-(CF₃)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl 4-(Trifluoromethyl)phenyl 372.7 Increased electronegativity; chlorine may improve target selectivity
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-[2-(CF₃)phenyl]-triazole-4-carboxamide 4-(Difluoromethoxy)phenyl 2-(Trifluoromethyl)phenyl 412.3 Difluoromethoxy improves solubility; methyl group stabilizes triazole
5-Amino-N-[(4-methylphenyl)methyl]-1-[3-(CF₃)phenyl]-triazole-4-carboxamide 3-(Trifluoromethyl)phenyl 4-Methylphenyl 389.4 Amino group enhances hydrogen bonding; reduced lipophilicity
N-[(2-Chlorophenyl)methyl]-1-(4-methylphenyl)-triazole-4-carboxamide 4-Methylphenyl 2-Chlorophenyl 326.8 Lower molecular weight; chlorine increases polarity

Pharmacological and Metabolic Insights

  • Electron-Withdrawing Effects : CF₃ and chlorine substituents stabilize the triazole ring and improve receptor binding by creating electron-deficient regions .
  • Metabolic Stability : Fluorinated groups (e.g., CF₃, difluoromethoxy) resist oxidative metabolism, extending half-life. In contrast, chlorophenyl derivatives may undergo phase I dehalogenation, as seen in CAI metabolism () .
  • Receptor Interactions: The amino group in the compound from facilitates hydrogen bonding, which could enhance affinity for polar active sites, whereas the target compound’s ethyl group favors hydrophobic pockets .

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